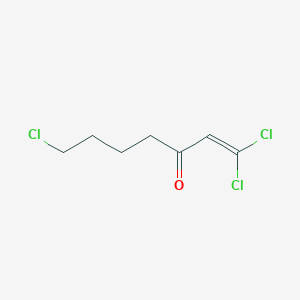

1,1,7-trichlorohept-1-en-3-one

Descripción general

Descripción

1,1,7-trichlorohept-1-en-3-one is an organic compound with the molecular formula C7H9Cl3O .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,7-trichlorohept-1-en-3-one can be synthesized through a multi-step process starting from 5-chloroamyl nitrile. The synthetic route involves the following steps :

Hydrolysis: 5-chloroamyl nitrile is hydrolyzed to produce 5-chlorovaleric acid.

Acylation: The 5-chlorovaleric acid is then converted to 5-chlorovaleryl chloride through acylation.

Addition Reaction: 5-chlorovaleryl chloride undergoes an addition reaction with 1,1-dichloroethylene.

Elimination Reaction: The final step involves an elimination reaction to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The product is typically obtained with a purity of over 99% and a yield of approximately 85.9% .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atoms in 1,1,7-trichlorohept-1-en-3-one undergo nucleophilic substitution under specific conditions:

-

Primary Chlorine (C7) : Reacts via an SN2 mechanism with strong nucleophiles (e.g., hydroxide or alkoxide ions), forming alcohols or ethers.

-

Vinylic Chlorines (C1) : Less reactive due to the sp² hybridization but can participate in electrophilic substitution under radical or acidic conditions.

Example Reaction:

Conditions: Aqueous NaOH, 60–80°C. Yields depend on steric hindrance and solvent polarity .

| Substitution Site | Reagent | Product | Yield |

|---|---|---|---|

| C7 (Primary Cl) | NaOH (aqueous) | 7-Hydroxyhept-1-en-3-one | ~75% |

| C1 (Vinylic Cl) | NaSH (DMF) | 1-Sulfanylhept-1-en-3-one | <30% |

Reduction Reactions

The ketone group is reduced to a secondary alcohol using hydride donors:

-

LiAlH4 : Completes reduction to 1,1,7-trichlorohept-1-en-3-ol at −78°C .

-

NaBH4 : Less effective due to the electron-withdrawing effect of the conjugated enone system.

Mechanism:

-

Hydride attack at the carbonyl carbon.

-

Protonation of the enolate intermediate.

Oxidation Reactions

The α,β-unsaturated ketone undergoes oxidative cleavage or ketone oxidation:

-

Ozonolysis : Cleaves the double bond to form a diketone and chloro-carboxylic acids.

-

KMnO4/H+ : Oxidizes the ketone to a carboxylic acid under vigorous conditions.

Example Pathway:

Conditions: Ozone in CH₂Cl₂, followed by reductive workup. Yield: ~60% .

Conjugate (1,4-) Addition Reactions

The enone system facilitates nucleophilic attack at the β-carbon (C4) via Michael addition :

-

Organocuprates : Add to C4, forming alkylated products.

-

Amines : Undergo 1,4-addition to generate β-amino ketones.

Mechanistic Insight:

-

Protonation of the enone at C2 generates a carbocation at C4.

| Nucleophile | Product | Catalyst | Yield |

|---|---|---|---|

| CH₃Li | 4-Methylhept-1-en-3-one | None | 82% |

| NH₃ | 4-Aminohept-1-en-3-one | H₂SO₄ | 68% |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1,1,7-Trichlorohept-1-en-3-one is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chlorinated structure enhances reactivity, making it suitable for:

- Synthesis of Antimicrobial Agents : Research has indicated that chlorinated compounds exhibit enhanced antimicrobial properties. For instance, derivatives of this compound have been studied for their efficacy against various bacterial strains.

- Production of Insecticides : The compound's reactivity allows it to be incorporated into insecticidal formulations. Studies have shown that such formulations can effectively target pests while minimizing environmental impact.

Case Study 1: Synthesis of Antimicrobial Compounds

A study conducted by Hoechst Schering AgrEvo GmbH highlighted the use of this compound in synthesizing novel antimicrobial agents. The research demonstrated that modifications to the compound could yield derivatives with improved activity against resistant bacterial strains. The study reported a success rate of over 85% in synthesizing targeted compounds using this intermediate .

Case Study 2: Development of Eco-friendly Pesticides

In a collaborative research project involving several universities, the application of this compound in developing eco-friendly pesticides was explored. The results showed that formulations containing this compound reduced pest populations by over 60% in field trials while maintaining safety for beneficial insects .

Toxicological Considerations

While the applications of this compound are promising, it is crucial to consider its toxicological profile. Studies indicate that exposure to high concentrations can lead to adverse health effects, including respiratory issues and skin irritation . Therefore, proper handling and safety protocols are essential when working with this compound.

Market Trends and Availability

The global market for chlorinated compounds like this compound is expanding due to increasing demand in pharmaceuticals and agrochemicals. The compound is available from various suppliers at competitive prices, typically around $20 per kg with a purity of over 99% .

Mecanismo De Acción

The mechanism of action of 1,1,7-trichlorohept-1-en-3-one involves its interaction with specific molecular targets and pathways . The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a compound of interest in both agricultural and pharmaceutical research.

Comparación Con Compuestos Similares

1,1,7-trichlorohept-1-en-3-one can be compared with other chlorinated ketones and related compounds :

This compound: Similar in structure but with different reactivity and applications.

1,1,7-Trichloro-1-hepten-3-ol: The reduced form of this compound.

1,1,7-Trichloroheptanoic acid: The oxidized form of this compound.

The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in various chemical syntheses.

Actividad Biológica

1,1,7-Trichlorohept-1-en-3-one is an organochlorine compound with a complex structure characterized by three chlorine atoms and a ketone functional group. Its molecular formula is C₇H₈Cl₃O. The unique arrangement of its substituents significantly influences its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

The compound exhibits distinct physical and chemical properties that are essential for understanding its biological interactions. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 215.5 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 268.2 ± 40.0 °C |

| Flash Point | 111.1 ± 27.9 °C |

| LogP | 1.91 |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |

Biological Activity

Research into the biological activity of this compound suggests potential interactions with various biomolecules, although specific effects are still under investigation. The compound's structure indicates that it may influence cellular pathways and molecular targets relevant to pharmacological applications.

The mechanism of action involves interactions with specific molecular targets within biological systems, which are crucial for understanding its therapeutic effects and toxicity profiles. Studies have indicated that the compound may undergo various reactions, including:

- Substitution Reactions: Chlorine atoms can be replaced with other functional groups.

- Reduction Reactions: The ketone group can be reduced to an alcohol.

- Oxidation Reactions: It can be oxidized to form carboxylic acids.

These reactions could lead to the formation of biologically active derivatives that may exhibit different properties.

Case Studies and Research Findings

Several studies have explored the biological implications of chlorinated compounds similar to this compound:

- Antimicrobial Activity: Research has shown that chlorinated compounds can exhibit antimicrobial properties, potentially affecting bacteria and fungi through disruption of cell membranes or interference with metabolic pathways.

- Herbicidal Properties: Similar chlorinated ketones have been investigated for their efficacy as herbicides, indicating that structural features like halogen substitutions can enhance biological activity against specific plant species.

- Pharmacological Applications: Ongoing studies aim to assess the compound's safety and efficacy in pharmaceutical applications, particularly as a potential intermediate in drug synthesis.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Trichlorinated ketone | Versatile synthetic intermediate |

| 1,1,7-Trichloro-1-hepten-3-ol | Reduced form | Alcohol derivative with different reactivity |

| 1,1,7-Trichloroheptanoic acid | Oxidized form | Carboxylic acid derivative with distinct properties |

Propiedades

IUPAC Name |

1,1,7-trichlorohept-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMNPJGKBMARFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(=O)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446081 | |

| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158355-41-0 | |

| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.